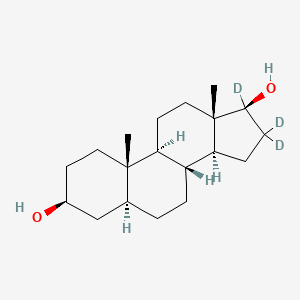
Androstane-3beta-17beta-diol D3
Vue d'ensemble
Description
Androstane-3beta-17beta-diol D3 is a synthetic androstane steroid, structurally similar to naturally occurring androgens. It is often used in scientific research to study the effects of androgens on various biological systems.
Applications De Recherche Scientifique
Androstane-3beta-17beta-diol D3 is widely used in scientific research due to its structural similarity to natural androgens. It is employed in studies related to:
Chemistry: Investigating the synthesis and properties of androstane derivatives.
Biology: Studying the effects of androgens on gene expression and cellular functions.
Medicine: Researching potential therapeutic applications in hormone replacement therapy and androgen-related disorders.
Industry: Developing new androgen-based compounds for various applications.
Mécanisme D'action
Target of Action
The primary target of Androstane-3beta-17beta-diol D3, also known as (3S,5S,8R,9S,10S,13S,14S,17S)-16,16,17-trideuterio-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol, is the Estrogen Receptor Beta (ERβ) . ERβ is a nuclear receptor that is activated by the hormone estrogen .
Mode of Action
This compound binds to ERβ and acts as an agonist . This binding activates ERβ, leading to a series of downstream effects .
Biochemical Pathways
This compound, through its activation of ERβ, plays a role in the regulation of the Hypothalamo-Pituitary–Adrenal (HPA) axis . It has been shown to inhibit the Paraventricular Nucleus (PVN) response to stressors . This regulation involves key hormones such as Corticotropin-Releasing Hormone (CRH), Vasopressin (AVP), and Oxytocin (OT) .
Pharmacokinetics
It is known that it is a metabolite of the potent androgen, 5α-dihydrotestosterone .
Result of Action
The activation of ERβ by this compound has several effects. It has been found to have antiproliferative effects against prostate cancer cells . Moreover, it positively regulates oxytocin neurons and signaling in the paraventricular nucleus of the hypothalamus . This regulation has been associated with antidepressant, anxiolytic, cognitive-enhancing, and stress-relieving effects .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, it has been shown that the compound’s effects on the HPA axis can be modulated by stressors
Analyse Biochimique
Biochemical Properties
Androstane-3beta-17beta-diol D3 is a selective, high-affinity agonist of the estrogen receptor beta (ERβ), and hence, an estrogen . It does not bind to the androgen receptor (AR), but rather to estrogen receptors ER-alpha and ER-beta, with higher affinity for ER-beta . It has been reported to also bind to ERα with low nanomolar affinity, with several-fold lower affinity relative to ERβ .
Cellular Effects
This compound has been found to have biological activity in the male reproductive tract and this androgen metabolite has estrogen-like activity in the efferent ductules, whose major function is the reabsorption of luminal fluid . It has also been found to have antidepressant, anxiolytic, cognitive-enhancing, and stress-relieving effects via its action on oxytocin neurons and signaling in the paraventricular nucleus of the hypothalamus .
Molecular Mechanism
The actions of this compound are mediated by ERβ which inhibits the paraventricular nucleus (PVN) response to stressors . Activation of the corticotrophin-releasing hormone (CRH) and vasopressin (AVP) promoters has been shown to occur by this compound binding to ERβ .
Dosage Effects in Animal Models
In gonadectomized rats, ERβ agonists, including this compound, reduce CORT and ACTH responses to restraint stress . This effect is also present in wild-type but not ERβ-knockout mice .
Metabolic Pathways
This compound is a metabolite of the potent androgen, 5α-dihydrotestosterone (DHT). DHT has been shown to be metabolized to the ERβ agonist, this compound .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Androstane-3beta-17beta-diol D3 can be synthesized through several chemical reactions starting from androstane derivatives. The synthesis typically involves the reduction of androstane-3,17-dione using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reaction conditions include anhydrous solvents and low temperatures to prevent side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chemical synthesis using similar reduction reactions. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Androstane-3beta-17beta-diol D3 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium trioxide (CrO3) and potassium permanganate (KMnO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Halogenation reactions can be performed using halogens like chlorine (Cl2) or bromine (Br2).
Major Products Formed:
Oxidation: this compound can be oxidized to form androstane-3beta,17beta-dione.
Reduction: Reduction reactions can produce other androstane derivatives with different functional groups.
Substitution: Halogenated derivatives of this compound can be synthesized.
Comparaison Avec Des Composés Similaires
Testosterone
Dihydrotestosterone (DHT)
Androstane-3alpha-17beta-diol
Androstane-3beta,17alpha-diol
Propriétés
IUPAC Name |
(3S,5S,8R,9S,10S,13S,14S,17S)-16,16,17-trideuterio-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h12-17,20-21H,3-11H2,1-2H3/t12-,13-,14-,15-,16-,17-,18-,19-/m0/s1/i6D2,17D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBMYJHIOYJEBSB-QZXLVPRLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1CCC3C2CCC4(C3CCC4O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][C@]1([C@]2(CC[C@H]3[C@H]([C@@H]2CC1([2H])[2H])CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10747035 | |
| Record name | (3beta,5alpha,17beta)-(16,16,17-~2~H_3_)Androstane-3,17-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10747035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79037-32-4 | |
| Record name | (3beta,5alpha,17beta)-(16,16,17-~2~H_3_)Androstane-3,17-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10747035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


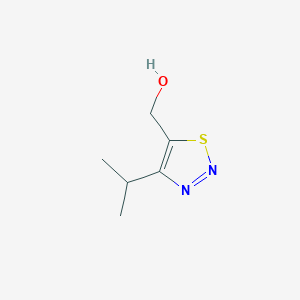


![2-[3-(3-Butyl-1,3-dihydro-1,1-dimethyl-2h-benz[e]indol-2-ylidene)-1-propen-1-yl]-1,1,3-trimethyl-1h-benz[e]indolium hexafluorophosphate](/img/structure/B1514338.png)
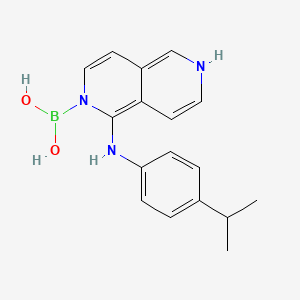

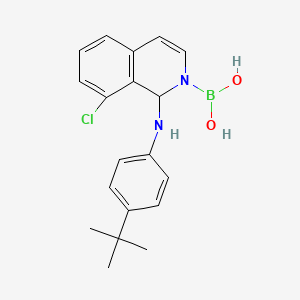
![Benzenecarboximidamide,4,4'-[(2-oxo-1,3-cycloheptanediylidene)dimethylidyne]bis-](/img/structure/B1514350.png)

![Tert-butyl 4-(4-fluorophenyl)-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B1514353.png)
![(3aS,3a'S,8aR,8a'R)-2,2'-(Cyclopentane-1,1-diyl)bis(8,8a-dihydro-3aH-indeno[1,2-d]oxazole)](/img/structure/B1514355.png)
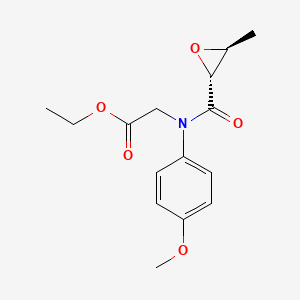
![2-methylbenzenesulfinic acid;7-oxa-2-azaspiro[3.5]nonane](/img/structure/B1514373.png)
![ethyl 5-hydroxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B1514374.png)
